(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a cyclopenta[c]pyridazine core fused with a piperazine moiety and a tetrahydrothiophene-1,1-dioxide (sulfone) group. The cyclopenta[c]pyridazine scaffold is known for its bioisosteric similarity to purine bases, enabling interactions with nucleotide-binding domains in proteins .
Properties
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(1,1-dioxothiolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c21-16(13-4-9-24(22,23)11-13)20-7-5-19(6-8-20)15-10-12-2-1-3-14(12)17-18-15/h10,13H,1-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYBFWDAVADHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a piperazine ring linked to a cyclopentapyridazine moiety and a tetrahydrothiophene derivative. The unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
1. Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study tested various pyridazine derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating that certain compounds showed substantial inhibition zones, indicating effective antimicrobial activity . The specific compound under discussion may share similar properties due to its structural characteristics.
2. Anticancer Potential
Pyridazine derivatives have been explored for their anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds that inhibit protein tyrosine phosphatase 1B (PTP1B) have been linked to reduced tumor growth in preclinical models . The compound in focus may exhibit such properties, warranting further investigation.
3. Anti-inflammatory Effects
The anti-inflammatory potential of similar heterocycles has been documented. Compounds containing thiophene rings have shown efficacy in reducing inflammation through the modulation of cytokine production and inhibition of inflammatory pathways . Given the presence of a tetrahydrothiophene moiety in this compound, it may also possess anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes, including those related to cancer and inflammation.
- Receptor Interaction : It might interact with specific receptors or proteins within cells, modulating their activity and influencing cellular responses.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to three classes of analogs based on structural motifs:
- Pyridazinone derivatives (e.g., 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one)
- Piperazine-linked cyclopentaheterocycles (e.g., 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine)
- Sulfone-containing heterocycles (e.g., 1,1-dioxidotetrahydrothiophene derivatives)
Table 1: Structural and Functional Comparisons
Key Findings:
Pyridazinone Analogs: The anti-inflammatory activity of 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one suggests that the pyridazine core contributes to modulating inflammatory pathways, possibly via COX-2 or NF-κB inhibition .
Piperazine-Linked Cyclopentaheterocycles: The benzylpiperazine group in the thieno-pyrimidine analog () highlights the role of piperazine in enhancing solubility and receptor interactions. However, the target compound replaces the benzyl group with a sulfone, which could reduce metabolic instability associated with aromatic substituents .
Sulfone Functionality: Sulfones are known to improve pharmacokinetic properties (e.g., solubility, oxidative stability) compared to thioethers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
